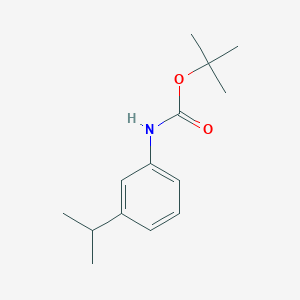
Tert-butyl N-(3-isopropylphenyl)carbamate
説明
Tert-butyl N-(3-isopropylphenyl)carbamate is a chemical compound with the molecular formula C14H21NO2. It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-isopropylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-isopropylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
tert-butyl chloroformate+3-isopropylaniline→tert-butyl N-(3-isopropylphenyl)carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Reduction: The compound is generally resistant to reduction under mild conditions.
Substitution: The most notable reactions involve nucleophilic substitution, where the carbamate group can be replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Acidic Conditions: Strong acids such as trifluoroacetic acid can cleave the carbamate group, yielding the free amine.
Basic Conditions: Bases like sodium hydroxide can also facilitate the removal of the carbamate group.
Major Products Formed:
科学的研究の応用
Tert-butyl N-(3-isopropylphenyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drug candidates and the study of enzyme mechanisms.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
作用機序
The mechanism of action of tert-butyl N-(3-isopropylphenyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the carbamate group can be selectively removed under specific conditions, releasing the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
類似化合物との比較
- tert-butyl carbamate
- tert-butyl N-phenylcarbamate
- tert-butyl N-(4-isopropylphenyl)carbamate
Comparison: Tert-butyl N-(3-isopropylphenyl)carbamate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and steric properties. Compared to tert-butyl carbamate, which lacks the phenyl group, this compound offers additional stability and specificity in protecting amines. The presence of the isopropyl group also differentiates it from tert-butyl N-phenylcarbamate, providing distinct steric effects that can be advantageous in certain synthetic applications .
特性
IUPAC Name |
tert-butyl N-(3-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)11-7-6-8-12(9-11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUAOCGNCXVUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















